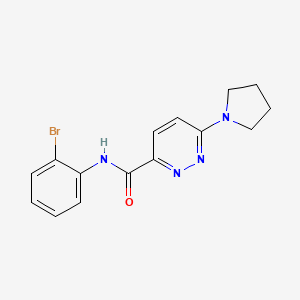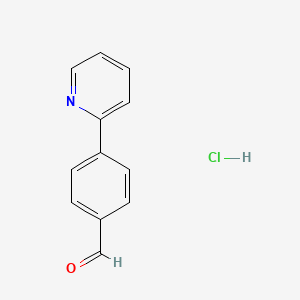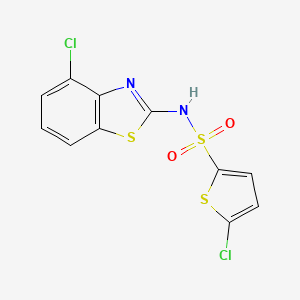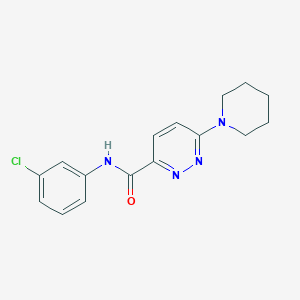
N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, or NBP-PC for short, is an organic compound with a wide range of applications in both scientific research and industry. It is a versatile molecule that can be used in both aqueous and organic solvents, and is highly soluble in water. NBP-PC is used in a variety of research applications, including enzyme inhibitors, drug delivery systems, and as a building block for a range of other compounds.
Wissenschaftliche Forschungsanwendungen
NBP-PC is used in a variety of scientific research applications, including enzyme inhibitors, drug delivery systems, and as a building block for a range of other compounds. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, NBP-PC has been used as a drug delivery system, as it can be used to transport various drugs across cell membranes. Finally, it has been used as a building block for a range of other compounds, including a variety of heterocyclic compounds, such as quinolines, pyridines, and triazoles.
Wirkmechanismus
NBP-PC acts as an inhibitor of a variety of enzymes, including COX-2 and AChE. It binds to the active sites of these enzymes, blocking the enzyme’s ability to catalyze reactions. This inhibition of enzyme activity results in a decrease in the production of inflammatory mediators and the breakdown of the neurotransmitter acetylcholine, respectively.
Biochemical and Physiological Effects
NBP-PC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, as well as to reduce the production of inflammatory mediators in vitro. Additionally, it has been shown to reduce the breakdown of the neurotransmitter acetylcholine, which can have a variety of effects on the nervous system, including improved memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using NBP-PC in laboratory experiments is its versatility. It is highly soluble in both aqueous and organic solvents, making it suitable for a variety of experiments. Additionally, it is relatively easy to synthesize and can be used as a building block for a range of other compounds. However, there are some limitations to using NBP-PC in laboratory experiments, as it is a relatively expensive compound and can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for research involving NBP-PC. It could be used to develop new enzyme inhibitors, as well as new drug delivery systems. Additionally, it could be used to develop new compounds for use in medicinal chemistry, such as for the treatment of various diseases. Additionally, it could be used as a building block for a range of other compounds, such as heterocyclic compounds, such as quinolines, pyridines, and triazoles. Finally, it could be used to develop new methods for synthesizing compounds, as well as new methods for purifying compounds.
Synthesemethoden
NBP-PC is synthesized through a multi-step process. The first step involves the reaction of 2-bromophenylboronic acid with pyrrolidin-1-ylpyridazine-3-carboxylic acid in the presence of a base, typically potassium carbonate, in an aqueous solution. This reaction produces a compound known as an amide, which is then reacted with sodium bromide in an aqueous solution to produce NBP-PC.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c16-11-5-1-2-6-12(11)17-15(21)13-7-8-14(19-18-13)20-9-3-4-10-20/h1-2,5-8H,3-4,9-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPJECASEVJIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methylthiophene-3-carboxamide](/img/structure/B6501202.png)
![9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6501223.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B6501232.png)
![4-butyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}cyclohexane-1-carboxamide](/img/structure/B6501235.png)
![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide](/img/structure/B6501245.png)



![3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6501267.png)
![N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501284.png)



![N-[2-(dimethylamino)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1H-indole-3-carboxamide hydrochloride](/img/structure/B6501314.png)